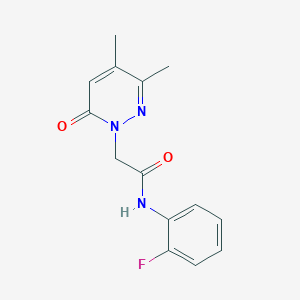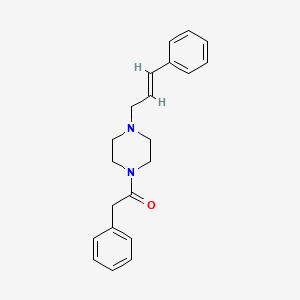![molecular formula C11H16F3N3O3S B5367472 4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5367472.png)
4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-2-(trifluoromethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-2-(trifluoromethyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as TAK-659 and belongs to the class of kinase inhibitors. Kinase inhibitors are a type of drug that inhibits the activity of enzymes called kinases, which are involved in various cellular processes. TAK-659 has shown promising results in preclinical studies, and its synthesis method, mechanism of action, and potential applications in scientific research will be discussed in
Wirkmechanismus
TAK-659 inhibits the activity of kinases by binding to the ATP-binding pocket of the enzyme. This binding prevents the enzyme from phosphorylating its target substrate, which results in the inhibition of the enzyme activity. TAK-659 has been shown to selectively inhibit the activity of ITK, BTK, and JAK kinases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of cytokine production. In preclinical studies, TAK-659 has been shown to inhibit the growth and survival of cancer cells and to reduce the production of cytokines in inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TAK-659 in lab experiments include its high potency and selectivity for specific kinases, which allows for the precise inhibition of enzyme activity. TAK-659 has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. The limitations of using TAK-659 in lab experiments include its potential toxicity and off-target effects, which may affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the research on TAK-659, including the development of more potent and selective kinase inhibitors, the identification of new targets for kinase inhibition, and the evaluation of TAK-659 in clinical trials. The use of TAK-659 in combination with other drugs or therapies may also be explored to enhance its efficacy and reduce potential side effects. Additionally, the development of new analytical techniques for the detection and quantification of TAK-659 in biological samples may facilitate its use in pharmacokinetic and pharmacodynamic studies.
Conclusion:
In conclusion, TAK-659 is a promising chemical compound that has potential applications in various scientific research fields. Its synthesis method, mechanism of action, and potential advantages and limitations for lab experiments have been discussed in this paper. Further research on TAK-659 is necessary to fully explore its potential applications and to develop more potent and selective kinase inhibitors.
Synthesemethoden
The synthesis of TAK-659 involves several steps, including the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(trifluoromethyl)morpholine to form the final product, TAK-659. The synthesis of TAK-659 has been reported in several research articles, and its purity and chemical structure have been confirmed using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
TAK-659 has shown potential applications in various scientific research fields, including cancer research, immunology, and inflammation. In cancer research, TAK-659 has been shown to inhibit the activity of a specific kinase called ITK, which is involved in the growth and survival of cancer cells. TAK-659 has also been shown to inhibit the activity of other kinases, such as BTK and JAK, which are involved in various cellular processes. In immunology, TAK-659 has been shown to inhibit the activity of T cells, which play a critical role in the immune response. In inflammation, TAK-659 has been shown to inhibit the activity of cytokines, which are involved in the inflammatory response.
Eigenschaften
IUPAC Name |
4-(1-ethyl-5-methylpyrazol-4-yl)sulfonyl-2-(trifluoromethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3O3S/c1-3-17-8(2)9(6-15-17)21(18,19)16-4-5-20-10(7-16)11(12,13)14/h6,10H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESKAUZFXJNZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)N2CCOC(C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5367393.png)
![4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine](/img/structure/B5367395.png)
![2-methyl-N-[1-(4-methylphenyl)propyl]-3-furamide](/img/structure/B5367400.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5367403.png)
![3-ethyl-5,11,11,11a-tetramethyl-6,7,11,11a-tetrahydro-4H-[1,3]oxazolo[3',4':1,2]azepino[5,4,3-cd]indol-9-one](/img/structure/B5367411.png)

![2-(2,5-dioxoimidazolidin-1-yl)-N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B5367414.png)

![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B5367439.png)
![1-(4-fluorobenzyl)-5-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5367442.png)
![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5367459.png)
![3-[2-(1-azonanyl)-2-oxoethyl]-4-(2-phenylethyl)-2-piperazinone](/img/structure/B5367464.png)
![1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5367471.png)
![3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-methoxyquinoline](/img/structure/B5367479.png)